1-Methyl-1,2-dihydrophosphinine
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Overview
Description
1-Methyl-1,2-dihydrophosphinine is a phosphorus-containing heterocyclic compound. It belongs to the class of phosphinines, which are characterized by a six-membered ring containing one phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-dihydrophosphinine typically involves the ring enlargement of 2,5-dihydro-1H-phosphole oxides. This process includes the addition of dichlorocarbene to the double bond of the dihydrophosphole oxide, followed by the opening of the cyclopropane ring formed . Another method involves the thermolysis of menthyl-phosphabicyclohexane oxides, leading to the formation of 1,2-dihydrophosphinine oxide as a diastereomeric mixture of two double-bond isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2-dihydrophosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinine oxides.
Cycloaddition Reactions: It participates in [4+2] and [2+2] cycloaddition reactions with dienophiles such as dimethyl acetylenedicarboxylate.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Cycloaddition: Reactions with dimethyl acetylenedicarboxylate and N-phenylmaleimide are typically conducted under mild conditions.
Major Products:
Oxidation: Phosphinine oxides.
Cycloaddition: Phosphabicyclooctadiene and spirocyclic oxaphosphete derivatives.
Scientific Research Applications
1-Methyl-1,2-dihydrophosphinine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydrophosphinine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles due to the presence of the phosphorus atom.
Pathways Involved: It participates in oxidative addition and substitution reactions, which are crucial for its reactivity and applications.
Comparison with Similar Compounds
- 1,2,3,6-Tetrahydrophosphinine
- 1,2,3,4,5,6-Hexahydrophosphinine
- 1,4-Dihydrophosphinine
Comparison: 1-Methyl-1,2-dihydrophosphinine is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Compared to its analogs, it exhibits distinct chemical behavior in cycloaddition and oxidation reactions .
Properties
CAS No. |
61152-97-4 |
---|---|
Molecular Formula |
C6H9P |
Molecular Weight |
112.11 g/mol |
IUPAC Name |
1-methyl-2H-phosphinine |
InChI |
InChI=1S/C6H9P/c1-7-5-3-2-4-6-7/h2-5H,6H2,1H3 |
InChI Key |
GNKZTPPJXZMTFW-UHFFFAOYSA-N |
Canonical SMILES |
CP1CC=CC=C1 |
Origin of Product |
United States |
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